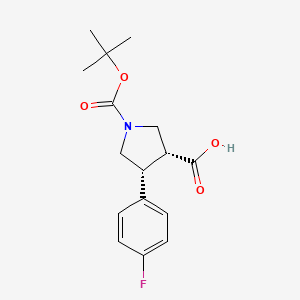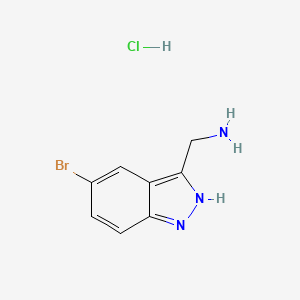
Tert-butyl (S)-2-(pyrrolidin-2-yl)acetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (S)-2-(pyrrolidin-2-yl)acetate hydrochloride is a synthetic organic compound often used in scientific research. The compound falls under the category of pyrrolidine derivatives, recognized for their diverse range of biological activities and applications. The presence of the pyrrolidine ring typically imparts unique chemical and physical properties, making this compound valuable in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of Tert-butyl (S)-2-(pyrrolidin-2-yl)acetate hydrochloride typically involves several steps:
Formation of the pyrrolidine ring: : This can be achieved through cyclization reactions, where appropriate precursors like amino acids or diesters undergo intramolecular reactions.
Introduction of the tert-butyl ester group: : This step usually involves esterification reactions where tert-butyl alcohol reacts with carboxylic acids or their derivatives under acidic or basic conditions.
Hydrochloride formation: : Finally, the hydrochloride salt is prepared by reacting the free base of the compound with hydrochloric acid.
Industrial Production Methods: : For industrial-scale production, the synthetic route may be optimized for cost efficiency and yield. This might include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: : Tert-butyl (S)-2-(pyrrolidin-2-yl)acetate hydrochloride can undergo oxidation reactions typically at the pyrrolidine ring, leading to the formation of imines or amides.
Reduction: : Reduction can occur at the ester group, converting it into the corresponding alcohol or at the pyrrolidine ring, which may yield substituted pyrrolidines.
Substitution: : The compound can also participate in nucleophilic or electrophilic substitution reactions, particularly at the ester or pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, and chromium trioxide, often under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride can be used, typically in anhydrous solvents.
Substitution: Reagents such as alkyl halides, and acyl chlorides may be involved, with catalysts like Lewis acids or bases.
Major Products
Oxidation can yield imines or amides.
Reduction typically results in alcohols or substituted pyrrolidines.
Substitution reactions can produce a variety of esters, amides, or alkylated products.
科学的研究の応用
Tert-butyl (S)-2-(pyrrolidin-2-yl)acetate hydrochloride finds utility in:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound can be used to study receptor binding, enzymatic reactions, and as a building block in peptide synthesis.
Medicine: : Research into this compound often focuses on its potential therapeutic uses, including its role in developing drugs for neurological disorders and its utility in pain management.
Industry: : Utilized in the synthesis of specialty chemicals and as a precursor in the manufacturing of active pharmaceutical ingredients (APIs).
作用機序
The exact mechanism by which Tert-butyl (S)-2-(pyrrolidin-2-yl)acetate hydrochloride exerts its effects is subject to ongoing research. it is believed that:
Molecular Targets: : The compound may interact with specific receptors in the nervous system, including nicotinic acetylcholine receptors, contributing to its potential neurological effects.
Pathways Involved: : It may influence neurotransmitter release and uptake, modulating synaptic transmission and neuroplasticity.
類似化合物との比較
Tert-butyl (S)-2-(pyrrolidin-2-yl)acetate hydrochloride is unique due to its specific structure, particularly the tert-butyl ester and pyrrolidine ring. Similar compounds include:
Tert-butyl (R)-2-(pyrrolidin-2-yl)acetate hydrochloride: : A stereoisomer with different biological activity and pharmacokinetics.
2-(pyrrolidin-2-yl)acetic acid: : Lacks the tert-butyl ester group, affecting its solubility and reactivity.
N-methyl-2-pyrrolidone: : A solvent with a pyrrolidine ring but lacks the ester functionality, resulting in different chemical properties.
By understanding the synthesis, reactions, and applications of this compound, researchers can better utilize its unique properties for various scientific advancements.
特性
IUPAC Name |
tert-butyl 2-[(2S)-pyrrolidin-2-yl]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)7-8-5-4-6-11-8;/h8,11H,4-7H2,1-3H3;1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVWYPAXNYQIMM-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H]1CCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate oxalate](/img/structure/B8092589.png)
![Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate oxalate](/img/structure/B8092591.png)
![tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate hydrochloride](/img/structure/B8092592.png)
![tert-Butyl octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate oxalate](/img/structure/B8092600.png)

![Tert-butyl 2,7-diazatricyclo[4.4.0.03,8]decane-2-carboxylate oxalate](/img/structure/B8092611.png)
![(3aS,7aR)-Tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate hydrochloride](/img/structure/B8092624.png)

![tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate](/img/structure/B8092634.png)
![Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate hydrochloride](/img/structure/B8092657.png)


